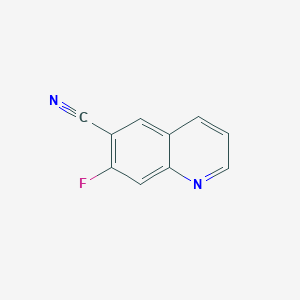

2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Übersicht

Beschreibung

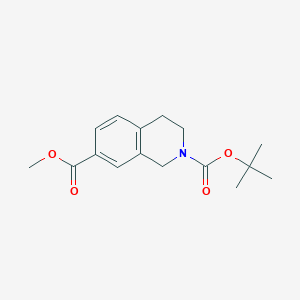

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is a planar molecule . Its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds . It may be used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy) benzoate .

Synthesis Analysis

2-Fluoro-5-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration .Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is C7H3FN2O3 . The molecular weight is 182.11 g/mol . The InChI key is YLRYYSYQJNBSMX-UHFFFAOYSA-N .Chemical Reactions Analysis

The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .Physical And Chemical Properties Analysis

2-Fluoro-4-hydroxy-5-nitrobenzonitrile has a melting point of 76 – 80 °C . It appears as a white to off-white powder .Wissenschaftliche Forschungsanwendungen

Chemical and Structural Analysis

- Energetic and Structural Study : The molecule was involved in a detailed energetic and structural analysis, which included the determination of standard molar enthalpies of formation in both condensed and gaseous phases, vapor-pressure studies, and various computational evaluations to understand its electronic properties. UV-vis spectroscopy was performed to correlate intensities and band positions with calculated thermodynamic properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Synthetic and Medicinal Chemistry Applications

- Synthesis of Fluorobenzylguanidine : The compound was used in the synthesis of meta- and para-[18F]Fluorobenzylguanidine, significant in nuclear medicine for binding to target cells, showcasing its role in developing diagnostic agents (Garg, Garg, & Zalutsky, 1994).

- Synthesis of 2-Fluoro-4-bromobiphenyl : The compound played a role in synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, highlighting its importance in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Biochemical and Microbial Applications

- Metabolism by Nocardia : The compound was studied for its metabolism by Nocardia, indicating its utility in understanding microbial interactions with halogenated aromatic compounds (Cain, Tranter, & Darrah, 1968).

- Inhibition of Nucleoside Transport : Derivatives of the compound were investigated for their ability to inhibit the nucleoside transport protein ENT1, showcasing its potential in developing novel therapeutic agents (Tromp et al., 2004).

Material Science and Physical Chemistry

- Ferroelectric Nematic Phase Study : The compound was used to explore the effects of a lateral alkyloxy chain on the formation and stability of the ferroelectric nematic phase, indicating its role in advancing material science research (Cruickshank et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . These groups can interact with various biological targets, depending on the specific context of their use.

Pharmacokinetics

The compound’s molecular weight (13711 g/mol ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration The presence of polar groups (hydroxyl, nitrile, and nitro groups) could impact its distribution and metabolism

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-hydroxy-5-nitrobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and reactivity. For instance, changes in pH could influence the ionization state of the hydroxyl group, potentially affecting the compound’s solubility and reactivity.

Eigenschaften

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRYYSYQJNBSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole](/img/structure/B1397843.png)

![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)